molecular formula C12H20O2 B100108 (R)-Linalyl acetate CAS No. 16509-46-9

(R)-Linalyl acetate

Cat. No. B100108
CAS RN: 16509-46-9
M. Wt: 196.29 g/mol
InChI Key: UWKAYLJWKGQEPM-LBPRGKRZSA-N
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Description

Acetates are salts formed by the combination of acetic acid with a base (e.g., alkaline, earthy, metallic, nonmetallic, or radical base). “Acetate” also describes the conjugate base or ion (specifically, the negatively charged ion called an anion) typically found in aqueous solution and written with the chemical formula C2H3O−2 .


Synthesis Analysis

The synthesis of acetates often involves the reaction of acetic acid with a suitable base. For example, in the production of methyl acetate, a reactive distillation process is used, where acetic acid and methanol react in the presence of a strong acidic ion-exchange resin .


Molecular Structure Analysis

The molecular structure of acetates generally includes a carbonyl group (C=O) and an ether group (C-O-C). The presence of these functional groups allows acetates to participate in a variety of chemical reactions .


Chemical Reactions Analysis

Acetates can undergo a variety of chemical reactions. For example, acetic acid can undergo a dismutation reaction to generate carbon dioxide and methane .

Scientific Research Applications

  • Anti-Inflammatory Properties : (Peana et al., 2002) found that linalyl acetate exhibits anti-inflammatory properties. They showed that this compound, commonly found in essential oils, plays a significant role in reducing inflammation when tested in a rat model of inflammation.

  • Enantiospecific Enzymes in Biocatalysis : Research by (Pogorevc et al., 2000) highlighted the use of specific enzymes for the biocatalytic resolution of linalyl acetate. This demonstrates its potential in biotechnological applications involving chiral compounds.

  • Pyrolysis and Chemical Reactions : The work of (Rummens, 2010) focused on the pyrolysis of linalyl acetate, revealing insights into its chemical behavior at high temperatures, which is relevant for chemical synthesis and industrial processes.

  • Antimicrobial Activity : (Trombetta et al., 2005) explored the antimicrobial efficacy of linalyl acetate. Their findings suggest that this compound can disrupt microbial cell membranes, leading to potential applications in antibacterial treatments.

  • Enantioselective Processes in Plants : Research by (Larkov et al., 2008) investigated the enantioselective activity of alcohol acetyl transferase in plants like Origanum, Mentha, and Salvia, with a focus on linalyl acetate. This has implications for understanding plant biochemistry and the production of natural products.

  • Odor Properties and Derivatives : The study by (Elsharif et al., 2015) on linalool and linalyl acetate and their derivatives provided valuable insights into the structural features responsible for their odor properties, relevant for fragrance and flavor industries.

  • Vascular Smooth Muscle Relaxation : A study by (Koto et al., 2006) discovered that linalyl acetate from lavender essential oil can relax vascular smooth muscle, suggesting potential therapeutic applications in cardiovascular health.

  • Skin Penetration Characteristics : (Cal, 2006) conducted a study on the skin penetration of terpenes like linalyl acetate from different vehicles. This research is relevant for topical formulations in cosmetics and pharmaceuticals.

  • Cardiovascular Effects in Nicotine Exposure : A study by (Kim et al., 2017) explored the effects of linalyl acetate on cardiovascular changes in adolescent rats with acute nicotine exposure, indicating its potential use in mitigating cardiovascular disruptions.

  • Allergenic Potential in Lavender Oil : The research by (Sköld et al., 2007) identified that the autoxidation of linalyl acetate in lavender oil can create potent contact allergens, important for understanding allergic reactions to fragrances.

Safety And Hazards

Like all chemicals, acetates should be handled with care. Some acetates can be flammable and may cause irritation to the skin, eyes, and respiratory system .

Future Directions

Research into acetates is ongoing, with potential applications in areas such as materials science, medicine, and environmental science . For example, cellulose acetate is being explored for its potential in creating biodegradable polymers .

properties

IUPAC Name

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKAYLJWKGQEPM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)(C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015440
Record name (R)-Linalyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linalyl acetate, (-)-

CAS RN

16509-46-9
Record name (-)-Linalyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16509-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linalyl acetate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Linalyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINALYL ACETATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7C5I8LV3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The cyclopropane derivative of linalool was then reacted with acetyl chloride to produce the cyclopropanated derivative of linalool acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
K Noge, N Shimizu, JX Becerra - Natural Product …, 2010 - journals.sagepub.com
The leaf volatile components of Mexican Bursera linanoe were identified as (R)-(–)-linalyl acetate (57.6%; 95.5% ee) and (S)-(–)-germacrene D (39.3%; 100% ee) by solvent extraction …
Number of citations: 16 journals.sagepub.com
H Casabianca, JB Graff, V Faugier… - Journal of High …, 1998 - Wiley Online Library
The enantiomeric distributions of linalool and linalyl acetate in various natural products are measured by enantioselective gas chromatography on alkyl‐substituted cyclodextrins. …
Number of citations: 138 onlinelibrary.wiley.com
S Bilke, A Mosandl - European Food Research and Technology, 2002 - Springer
Gas chromatography-pyrolysis-isotope mass spectrometry (GC-P-IRMS) is applied to the authenticity assessment of lavender oils. For this reason, self-prepared lavender oils, samples …
Number of citations: 35 link.springer.com
U Ravid, E Putievsky, I Katzir - Flavour and fragrance journal, 1994 - Wiley Online Library
Chiral gc analysis of enantiomerically pure (r)(â•fl)â•’linalyl acetate in some lamiaceae, myrtle an Page 1 FLAVOUR AND FRAGRANCE JOURNAL, VOL. 9, 275-276 (1994) Chiral GC …
Number of citations: 31 onlinelibrary.wiley.com
E Thomas - 1999 - scholar.ufs.ac.za
English: Hydrolysis of esters by means of hydrolases such as proteases (Jones and Beck, 1976), lipases (Santiello et al., 1993) and esterases (Boland et al., 1991) has become a well …
Number of citations: 2 scholar.ufs.ac.za
C Naouel, Z Saoussen, MK Mounia… - Flavour and …, 2023 - Wiley Online Library
The essential oils of Lavender (Lavandula angustifolia) and Tropical Basil (Ocimum basilicum) are characteristically high in both linalool and linalyl acetate esters, key constituents …
Number of citations: 2 onlinelibrary.wiley.com
M Nöldner, S Germer, E Koch - Planta Medica, 2011 - thieme-connect.com
Silexan is the active ingredient in Lasea®, which has recently been approved for the treatment of restlessness and mild anxiety in Germany. The naturally occurring enantiomers R-(-) …
Number of citations: 13 www.thieme-connect.com
ENC Renaud, DJ Charles, JE Simon - Journal of essential oil …, 2001 - Taylor & Francis
This study compared agronomic traits and essential oil quantity and quality of 10 cultivars of certified organically-grown lavender (Lavandula spp). Results reported are based on the …
Number of citations: 136 www.tandfonline.com
O Larkov, A Zaks, E Bar, E Lewinsohn, N Dudai… - Phytochemistry, 2008 - Elsevier
Selected plants within the Origanum, Mentha and Salvia genera, that contain significant amounts of chiral volatile alcohols and their related acetates, exhibit remarkable …
Number of citations: 29 www.sciencedirect.com
A Mosandl, D Juchelka - Journal of Essential Oil Research, 1997 - Taylor & Francis
… In conclusion, R-linalyl acetate, SP-pinene, R-limonene and S-(E)-nerolidol were recognized as characteristic authenticity markers by use of enantio-MDGC analysis (Table I). Stable …
Number of citations: 54 www.tandfonline.com

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